molecular formula C19H24N4O3S B11165241 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165241
M. Wt: 388.5 g/mol
InChI Key: ITZUCKLTJAMFKE-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the tert-butyl group, thiadiazole ring, ethoxyphenyl group, and pyrrolidine ring contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the synthesis of the 1,3,4-thiadiazole ring, followed by the introduction of the tert-butyl group. The ethoxyphenyl group is then attached through a substitution reaction, and finally, the pyrrolidine ring is formed and connected to the rest of the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels. The specific methods would depend on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes.

    Industry: Industrial applications may involve the use of the compound in the production of specialty chemicals, materials, and other products.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other thiadiazole derivatives, pyrrolidine derivatives, and compounds with tert-butyl and ethoxyphenyl groups. Examples include:

  • 1,3,4-Thiadiazole derivatives with different substituents
  • Pyrrolidine-based compounds with various functional groups
  • Compounds containing tert-butyl and ethoxyphenyl groups in different configurations

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N4O3S/c1-5-26-14-8-6-13(7-9-14)23-11-12(10-15(23)24)16(25)20-18-22-21-17(27-18)19(2,3)4/h6-9,12H,5,10-11H2,1-4H3,(H,20,22,25)

InChI Key

ITZUCKLTJAMFKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C(C)(C)C

Origin of Product

United States

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